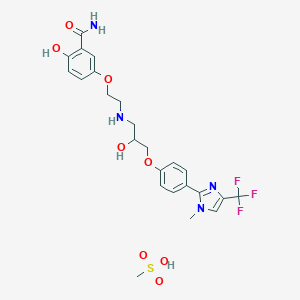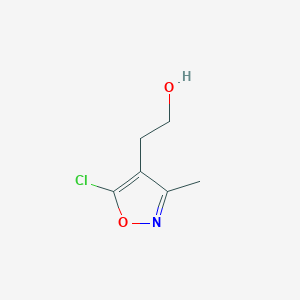
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom in its ring structure. The presence of chlorine and methyl groups in the isoxazole ring of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol imparts unique chemical and biological properties to this compound.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol involves its binding to the glycine receptor and blocking its function. This results in a reduction in inhibitory neurotransmission and an increase in neuronal excitability. The specific binding site of this compound on the glycine receptor has been identified as the strychnine-sensitive site, which is located at the interface between the alpha and beta subunits of the receptor.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can block the glycine-induced chloride current in cultured neurons and recombinant glycine receptors. In vivo studies have demonstrated that systemic administration of this compound can induce convulsions and increase locomotor activity in mice, indicating its pro-convulsant and stimulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol in lab experiments include its high potency and selectivity for the glycine receptor, which allows for precise modulation of inhibitory neurotransmission. This compound also has a relatively simple chemical structure, which facilitates its synthesis and modification for structure-activity relationship studies. However, the limitations of using this compound include its pro-convulsant and stimulant effects, which can complicate the interpretation of experimental results. Moreover, the glycine receptor is widely expressed in the central nervous system, and its blockade by 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol can have widespread effects on neuronal function and behavior.
Zukünftige Richtungen
There are several future directions for research on 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol and its derivatives. One direction is to investigate the structure-activity relationship of this compound and identify more potent and selective glycine receptor antagonists. Another direction is to explore the therapeutic potential of glycine receptor antagonists for the treatment of neurological and psychiatric disorders, such as epilepsy, schizophrenia, and anxiety. Additionally, the development of novel drug delivery systems and formulations for glycine receptor antagonists may enhance their efficacy and reduce their side effects.
Synthesemethoden
The synthesis of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol involves the reaction of 5-chloro-3-methylisoxazole with ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom by the ethoxy group, followed by ring opening of the isoxazole ring and subsequent formation of the desired product.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol has been used in various scientific research applications, primarily in the field of neuroscience. This compound has been found to act as a selective antagonist of the glycine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. The glycine receptor plays a crucial role in inhibitory neurotransmission by mediating the influx of chloride ions into neurons, thereby hyperpolarizing the cell membrane and reducing neuronal excitability.
Eigenschaften
CAS-Nummer |
103245-33-6 |
|---|---|
Produktname |
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol |
Molekularformel |
C6H8ClNO2 |
Molekulargewicht |
161.58 g/mol |
IUPAC-Name |
2-(5-chloro-3-methyl-1,2-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C6H8ClNO2/c1-4-5(2-3-9)6(7)10-8-4/h9H,2-3H2,1H3 |
InChI-Schlüssel |
TXOMJVYXQHOKRH-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1CCO)Cl |
Kanonische SMILES |
CC1=NOC(=C1CCO)Cl |
Synonyme |
4-Isoxazoleethanol,5-chloro-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



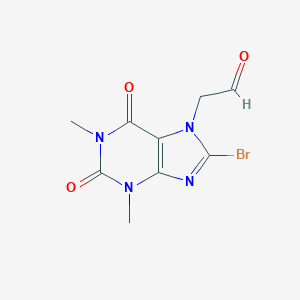
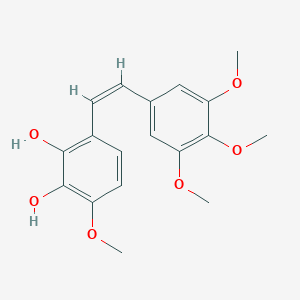
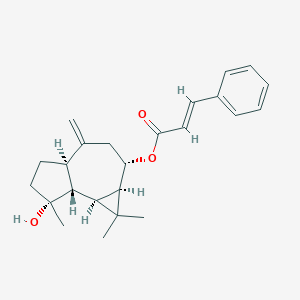
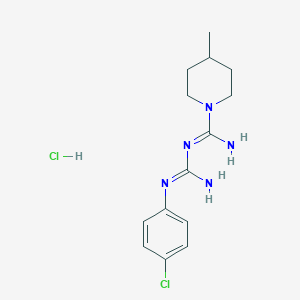
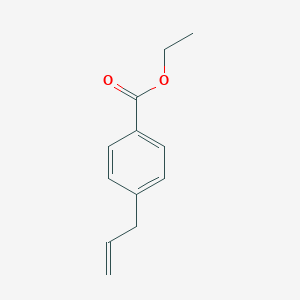
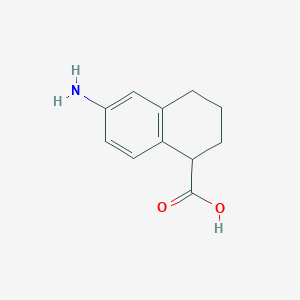
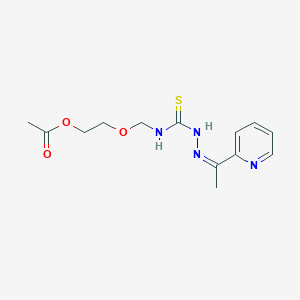

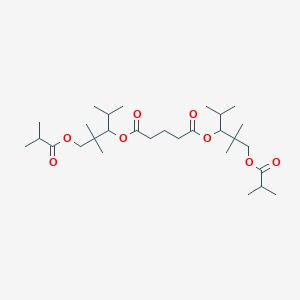
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)
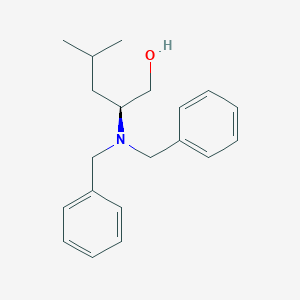

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
